molecular formula C16H25N3O B11108596 N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]heptanehydrazide

N'-[(E)-[4-(Dimethylamino)phenyl]methylidene]heptanehydrazide

Cat. No.: B11108596
M. Wt: 275.39 g/mol
InChI Key: OGZIUHVMNRTAJF-GHRIWEEISA-N
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Description

N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]heptanehydrazide is an organic compound known for its unique chemical structure and properties It is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a heptanehydrazide moiety through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]heptanehydrazide typically involves the condensation reaction between 4-(Dimethylamino)benzaldehyde and heptanehydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to a temperature of around 70-80°C for several hours to ensure complete condensation. The product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods

In an industrial setting, the production of N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]heptanehydrazide can be scaled up by using larger reaction vessels and optimizing reaction conditions to enhance yield and purity. Continuous flow reactors may be employed to improve efficiency and reduce production costs. The use of automated systems for monitoring and controlling reaction parameters ensures consistent quality and reproducibility of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]heptanehydrazide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base or catalyst.

Major Products Formed

    Oxidation: Formation of corresponding oxides or quinones.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the dimethylamino group.

Scientific Research Applications

N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]heptanehydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals, dyes, and pigments due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]heptanehydrazide involves its interaction with specific molecular targets and pathways. The dimethylamino group plays a crucial role in its bioactivity by facilitating binding to target proteins or enzymes. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects. Detailed studies on its molecular interactions and binding affinities are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-2-methoxyaniline
  • 4-(Dimethylamino)-N’-[(E)-[4-(dimethylamino)phenyl]methylidene]benzohydrazide
  • N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]-3-(2-thienyl)-1H-pyrazole-5-carbohydrazide

Uniqueness

N’-[(E)-[4-(Dimethylamino)phenyl]methylidene]heptanehydrazide stands out due to its specific structural features, such as the heptanehydrazide moiety, which imparts unique chemical and biological properties

Properties

Molecular Formula

C16H25N3O

Molecular Weight

275.39 g/mol

IUPAC Name

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]heptanamide

InChI

InChI=1S/C16H25N3O/c1-4-5-6-7-8-16(20)18-17-13-14-9-11-15(12-10-14)19(2)3/h9-13H,4-8H2,1-3H3,(H,18,20)/b17-13+

InChI Key

OGZIUHVMNRTAJF-GHRIWEEISA-N

Isomeric SMILES

CCCCCCC(=O)N/N=C/C1=CC=C(C=C1)N(C)C

Canonical SMILES

CCCCCCC(=O)NN=CC1=CC=C(C=C1)N(C)C

Origin of Product

United States

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